molecular formula C9H11N3O3 B13056828 N-[(phenylcarbamoylamino)methoxy]formamide

N-[(phenylcarbamoylamino)methoxy]formamide

Cat. No.: B13056828
M. Wt: 209.20 g/mol
InChI Key: OXGDIVPHJAAISN-UHFFFAOYSA-N
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Description

N-[(phenylcarbamoylamino)methoxy]formamide is a chemical compound with a complex structure that includes a phenyl group, a carbamoyl group, and a formamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(phenylcarbamoylamino)methoxy]formamide typically involves the reaction of phenyl isocyanate with methoxyamine, followed by formylation. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using automated systems to maintain consistent reaction conditions. The use of catalysts and optimized reaction pathways can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(phenylcarbamoylamino)methoxy]formamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under specific conditions such as acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-[(phenylcarbamoylamino)methoxy]formic acid, while reduction may yield N-[(phenylcarbamoylamino)methoxy]methanol.

Scientific Research Applications

N-[(phenylcarbamoylamino)methoxy]formamide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: It can be used in the study of enzyme interactions and protein modifications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(phenylcarbamoylamino)methoxy]formamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to changes in their activity or function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    Formamide: A simpler compound with a similar formamide group.

    N-methoxy-N-methylformamide: A compound with a similar methoxy and formamide group but lacking the phenyl and carbamoyl groups.

Uniqueness

N-[(phenylcarbamoylamino)methoxy]formamide is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C9H11N3O3

Molecular Weight

209.20 g/mol

IUPAC Name

N-[(phenylcarbamoylamino)methoxy]formamide

InChI

InChI=1S/C9H11N3O3/c13-6-11-15-7-10-9(14)12-8-4-2-1-3-5-8/h1-6H,7H2,(H,11,13)(H2,10,12,14)

InChI Key

OXGDIVPHJAAISN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NCONC=O

Origin of Product

United States

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